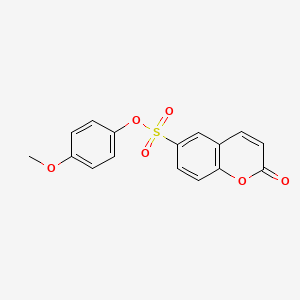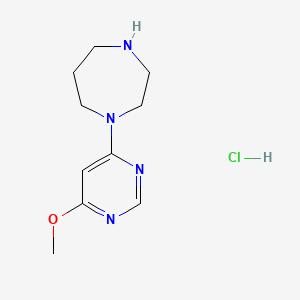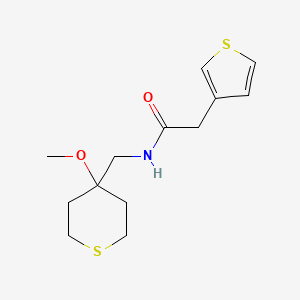
4-methoxyphenyl 2-oxo-2H-chromene-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research on derivatives of 4-methoxyphenyl 2-oxo-2H-chromene-6-sulfonate has demonstrated significant antibacterial properties. Behrami and Dobroshi (2019) synthesized new derivatives, including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, showing high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Antihypertensive and Antiarrhythmic Agents
Amr et al. (2017) synthesized derivatives including substituted 6,7-dihydro-4-methoxy-7-methyl-7-substituted-5-oxo-5H-furo[3,2-g]-chromene-9-sulfonates, which were tested as potential antihypertensive α-blocking and antiarrhythmic agents, showcasing the versatility of this compound derivatives in medical applications (Amr et al., 2017).
Proton Exchange Membranes for Fuel Cells
Kim, Robertson, and Guiver (2008) focused on synthesizing comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells, displaying high proton conductivity and good membrane material properties (Kim, Robertson, & Guiver, 2008).
Oxidation Mechanisms and High-Valent Cobalt-Oxo Species
In studies examining oxidation mechanisms, Lai, Lepage, and Lee (2002) discovered that methoxy substituted benzyl phenyl sulfides, related to 4-methoxyphenyl derivatives, undergo oxidation through a concerted mechanism, indicating potential applications in synthetic chemistry and environmental remediation (Lai, Lepage, & Lee, 2002).
Corrosion Inhibition
Bouklah, Hammouti, Lagrenée, and Bentiss (2006) studied the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor, demonstrating over 96.19% efficiency at certain conditions, which signifies the compound's utility in protecting metals from corrosion in industrial applications (Bouklah et al., 2006).
Advanced Oxidation Processes for Environmental Applications
Yang et al. (2014) evaluated 6:2 fluorotelomer sulfonate under various advanced oxidation processes, finding UV with hydrogen peroxide to be highly effective. This indicates that derivatives of this compound could be relevant in developing new methods for treating environmental pollutants (Yang et al., 2014).
Propiedades
IUPAC Name |
(4-methoxyphenyl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6S/c1-20-12-3-5-13(6-4-12)22-23(18,19)14-7-8-15-11(10-14)2-9-16(17)21-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQOWYTBXFWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2686615.png)

![(3-Methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2686617.png)
![6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2686618.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2686619.png)
![7-Sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2686620.png)
![4-(tert-butyl)benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2686624.png)
![2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2686626.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2686627.png)
![{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol](/img/structure/B2686628.png)


![3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2686635.png)

